Nonanal-d2

Beschreibung

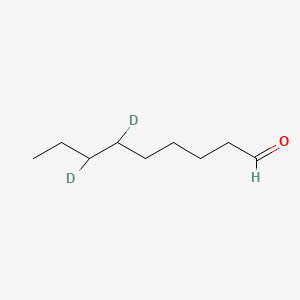

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H18O |

|---|---|

Molekulargewicht |

144.25 g/mol |

IUPAC-Name |

6,7-dideuteriononanal |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i3D,4D |

InChI-Schlüssel |

GYHFUZHODSMOHU-NMQOAUCRSA-N |

Isomerische SMILES |

[2H]C(CC)C([2H])CCCCC=O |

Kanonische SMILES |

CCCCCCCCC=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Nonanal-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanal-d2, a deuterated isotopologue of nonanal, serves as a valuable tool in various scientific disciplines, particularly in metabolism, pharmacokinetic studies, and as an internal standard for quantitative analysis. Its deuterium labeling provides a distinct mass spectrometric signature, allowing for precise tracking and quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical and physical properties of this compound, details on its synthesis and analysis, and its relevance in biological pathways.

Chemical and Physical Properties

The incorporation of two deuterium atoms into the nonanal molecule imparts a slight increase in its molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry-based applications. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 6,7-dideuteriononanal | [1] |

| Molecular Formula | C₉H₁₆D₂O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| Physical State | Colorless to pale liquid | [1] |

| Boiling Point | Approximately 190-196 °C | [2] |

| Density | Approximately 0.826 g/cm³ at 20 °C | |

| Vapor Pressure | Approximately 0.35 hPa at 25 °C | |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform, DMSO); Insoluble in water. | |

| Purity (GC) | >95.0% |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on established methods for the synthesis of deuterated aldehydes and their analysis, the following general procedures can be outlined.

Synthesis of this compound

This compound is typically synthesized via two primary routes: regioselective hydroformylation and isotopic exchange reactions.

1. Regioselective Hydroformylation of Deuterated 1-Octene:

This method involves the reaction of deuterated 1-octene with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a rhodium catalyst. The use of specific phosphine ligands helps to direct the addition of the formyl group to the terminal carbon, yielding this compound with high regioselectivity.

-

Reaction Scheme: D₂C=CH(CH₂)₅CH₃ + CO + H₂ → D₂HC-CH₂(CH₂)₅CH₂CHO

-

Catalyst: A rhodium complex with multidentate phosphine ligands is often employed to enhance regioselectivity and suppress side reactions like hydrogenation and isomerization.

-

Reaction Conditions: The reaction is typically carried out under moderate pressure of H₂/CO gas at an elevated temperature. The specific conditions (pressure, temperature, reaction time) would be optimized based on the catalyst system used.

-

Work-up and Purification: Following the reaction, the catalyst is typically removed, and the product is purified by distillation or column chromatography.

2. Isotopic Exchange Reaction:

This method involves the exchange of hydrogen atoms for deuterium atoms on the nonanal molecule. This is often achieved by treating nonanal with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst.

-

Reaction Scheme: CH₃(CH₂)₇CHO + D₂O --(catalyst)--> CH₃(CH₂)₅CD₂CH₂CHO

-

Catalyst: Palladium on carbon (Pd/C) or platinum-based catalysts can be used to facilitate the exchange reaction. Acid or base catalysis can also be employed.

-

Reaction Conditions: The reaction is typically stirred at a specific temperature for a period sufficient to achieve the desired level of deuteration.

-

Work-up and Purification: The reaction mixture is worked up to remove the catalyst and any remaining D₂O. This often involves extraction with an organic solvent, followed by drying and purification of the this compound product, typically by distillation.

Spectroscopic Analysis of this compound

The analysis of this compound relies on standard spectroscopic techniques. The presence of deuterium atoms leads to characteristic differences in the spectra compared to non-deuterated nonanal.

1. Mass Spectrometry (MS):

-

Methodology: A sample of this compound is introduced into a mass spectrometer, typically via gas chromatography (GC-MS). In the ion source, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Expected Results: The molecular ion peak for this compound is expected at an m/z of 144, which is two mass units higher than that of nonanal (m/z 142). The fragmentation pattern will also show characteristic shifts for fragments containing the deuterium atoms.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired.

-

Expected Results:

-

¹H NMR: The signals corresponding to the protons at the 6 and 7 positions will be absent or significantly reduced in intensity. The remaining proton signals will be consistent with the nonanal structure.

-

¹³C NMR: The carbon atoms bonded to deuterium (C6 and C7) will exhibit a characteristic triplet splitting pattern in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shifts of these carbons may also be slightly shifted upfield compared to nonanal.

-

²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms at the 6 and 7 positions.

-

3. Infrared (IR) Spectroscopy:

-

Methodology: An IR spectrum of a neat liquid film of this compound is recorded.

-

Expected Results: The spectrum will show a strong absorption band characteristic of the aldehyde C=O stretch (around 1730 cm⁻¹). The C-D stretching vibrations are expected to appear in the region of 2100-2200 cm⁻¹, which is at a lower frequency than the C-H stretching vibrations (around 2800-3000 cm⁻¹).

Biological Significance and Applications

Nonanal is a naturally occurring aldehyde that is a product of lipid peroxidation, a process where reactive oxygen species damage lipids in cell membranes. This process is implicated in oxidative stress and is associated with various physiological and pathological conditions.

Role in Lipid Peroxidation

Polyunsaturated fatty acids in cell membranes are susceptible to attack by free radicals, initiating a chain reaction that leads to the formation of lipid hydroperoxides. These unstable intermediates can then decompose to form a variety of aldehydes, including nonanal.

Caption: Lipid peroxidation pathway leading to aldehyde formation.

Applications of this compound

The primary application of this compound is as an internal standard in quantitative mass spectrometry. By adding a known amount of this compound to a biological sample, the endogenous levels of nonanal can be accurately determined. This is crucial for studies investigating oxidative stress and its role in diseases such as:

-

Neurodegenerative diseases: Lipid peroxidation is implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's.

-

Cardiovascular diseases: Oxidative damage to lipids is a key event in the development of atherosclerosis.

-

Cancer: Increased oxidative stress is a hallmark of many types of cancer.

Furthermore, this compound can be used in metabolic studies to trace the fate of nonanal and its metabolites in biological systems.

Conclusion

This compound is a powerful tool for researchers and scientists in various fields. Its well-defined chemical and physical properties, combined with its utility as an internal standard and metabolic tracer, make it indispensable for the study of lipid peroxidation and oxidative stress. This guide provides a foundational understanding of this important molecule, though it is important to note that specific experimental protocols may require further optimization based on the specific application and available instrumentation.

References

An In-depth Technical Guide on the Stability and Storage of Nonanal-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nonanal-d2, a deuterated aldehyde used as an internal standard in analytical chemistry and for studying metabolic pathways. Ensuring the chemical and isotopic integrity of this compound is critical for generating accurate and reproducible experimental results.

Introduction

This compound (C₉H₁₆D₂O) is a stable isotope-labeled version of nonanal, a saturated fatty aldehyde. The incorporation of two deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous or exogenous nonanal. Deuteration can also subtly influence the pharmacokinetic and metabolic profiles of molecules, making this compound a valuable tool in drug development research.

The stability of deuterated aldehydes is paramount. Degradation can lead to a decrease in chemical purity and potentially compromise the isotopic enrichment through hydrogen-deuterium (H/D) exchange. The primary factors affecting the stability of this compound are temperature, light, oxygen, and the chemical environment (e.g., solvent).

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on general best practices for deuterated aldehydes and information from suppliers.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Powder: -20°C for long-term storage (up to 3 years).[1] Solutions: -20°C or -80°C for long-term storage.[1] | Lowering the temperature significantly slows down the rates of chemical degradation, such as oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation of the aldehyde functional group to the corresponding carboxylic acid. |

| Container | Tightly sealed, light-resistant vials (e.g., amber glass) with PTFE-lined septa. | Prevents exposure to atmospheric oxygen and moisture, and protects the compound from light-induced degradation. A tight seal is crucial to prevent solvent evaporation from solutions. |

| Handling | Avoid repeated freeze-thaw cycles for solutions.[1] Aliquot solutions into smaller, single-use vials. | Minimizes the exposure of the bulk solution to atmospheric conditions and reduces the potential for degradation with each use. |

Stability and Degradation Pathways

The chemical stability of this compound is influenced by its aldehyde functional group and the presence of deuterium atoms.

The two primary degradation pathways for aldehydes like this compound are oxidation and polymerization.

-

Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid. For this compound, the expected oxidation product is nonanoic acid-d2. This process can be accelerated by exposure to oxygen, light, and certain metal ions.

-

Polymerization: Aldehydes can undergo self-polymerization, particularly in the presence of acidic or basic catalysts or upon prolonged storage, leading to the formation of higher molecular weight species.

A key consideration for deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange. The deuterium atoms on the carbon adjacent to the carbonyl group in this compound can be susceptible to exchange with protons from the environment, particularly in the presence of:

-

Moisture: Atmospheric or residual water in solvents.

-

Protic Solvents: Solvents with labile protons, such as water, methanol, and ethanol.

-

Acidic or Basic Conditions: These conditions can catalyze the H/D exchange reaction.

To maintain isotopic purity, it is crucial to use dry, aprotic solvents and to handle the compound under an inert, dry atmosphere.

Table 2: Illustrative Long-Term Stability of this compound in Acetonitrile (1 mg/mL)

| Storage Condition | Time Point (Months) | Purity (%) by GC-MS | Concentration Change (%) | Appearance of Degradation Products (%) |

| -20°C | 0 | 99.8 | 0 | < 0.1 |

| 6 | 99.7 | -0.1 | < 0.1 | |

| 12 | 99.6 | -0.2 | 0.1 | |

| 24 | 99.5 | -0.3 | 0.2 | |

| 36 | 99.3 | -0.5 | 0.3 | |

| +4°C | 0 | 99.8 | 0 | < 0.1 |

| 6 | 99.2 | -0.6 | 0.4 | |

| 12 | 98.5 | -1.3 | 0.9 | |

| 24 | 97.0 | -2.8 | 2.1 | |

| 36 | 95.2 | -4.6 | 3.5 | |

| Ambient (~22°C) | 0 | 99.8 | 0 | < 0.1 |

| 3 | 97.5 | -2.3 | 1.8 | |

| 6 | 94.1 | -5.7 | 4.5 | |

| 12 | 88.3 | -11.5 | 9.8 |

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The following section details a general experimental protocol for assessing the long-term stability of this compound.

Objective: To determine the chemical and isotopic stability of a this compound stock solution over a defined period under specified storage conditions.

Materials:

-

This compound (neat material)

-

High-purity, dry, aprotic solvent (e.g., acetonitrile, GC-MS grade)

-

Class A volumetric flasks

-

Calibrated analytical balance

-

Amber glass vials with PTFE-lined septa

-

Inert gas (argon or nitrogen)

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Procedure:

-

Stock Solution Preparation:

-

Allow the neat this compound standard to equilibrate to room temperature in a desiccator.

-

Accurately weigh a suitable amount of the neat standard.

-

Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into multiple amber glass vials, minimizing headspace.

-

Purge the headspace of each vial with an inert gas before sealing.

-

Divide the vials into sets for storage under different conditions (e.g., -20°C, +4°C, and ambient temperature).

-

-

Initial Analysis (Time Point 0):

-

Immediately after preparation, analyze one of the freshly prepared aliquots using a validated stability-indicating GC-MS method.

-

Record the initial purity (peak area percentage) and concentration. This will serve as the baseline.

-

-

Periodic Testing:

-

At predetermined time points (e.g., 1, 3, 6, 12, 24, 36 months), retrieve one aliquot from each storage condition.

-

Allow the aliquot to equilibrate to room temperature before analysis.

-

Analyze the sample using the same GC-MS method as for the initial analysis.

-

-

Data Analysis:

-

Calculate the percentage change in concentration relative to the initial time point.

-

Determine the purity of this compound at each time point.

-

Monitor for the appearance of any new peaks, which could indicate degradation products (e.g., a peak corresponding to nonanoic acid-d2).

-

Analyze the mass spectrum of any new peaks to aid in their identification.

-

Visualizations

The following diagram illustrates the key factors that can impact the stability of this compound.

Caption: Factors influencing the degradation of this compound.

The diagram below outlines the general workflow for conducting a stability study of this compound.

Caption: Workflow for this compound stability assessment.

References

molecular weight and formula of Nonanal-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nonanal-d2, a deuterated form of the saturated aldehyde nonanal. This document details its molecular properties, synthesis, and applications, with a focus on its use as an internal standard in analytical chemistry. Experimental protocols and quantitative data are presented to support its use in research and development.

Core Molecular Properties

This compound is a valuable tool in metabolic research and quantitative analysis due to the stable isotopic labels (deuterium) incorporated into its structure. The primary isotopologue of interest is 6,7-dideuteriononanal, where two hydrogen atoms on the alkyl chain have been replaced by deuterium. This substitution provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard for mass spectrometry-based assays.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₆D₂O | [1] |

| Molecular Weight | 144.26 g/mol | N/A |

| IUPAC Name | 6,7-dideuteriononanal | N/A |

| Appearance | Colorless to pale liquid | N/A |

| Boiling Point | 191-192 °C (for nonanal) | N/A |

| Density | 0.827 g/cm³ (for nonanal) | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the introduction of deuterium via isotopic exchange reactions or by using deuterated starting materials in a synthetic pathway.

Experimental Protocol: Base-Catalyzed H/D Exchange for α-Deuteration

This protocol describes the synthesis of Nonanal-2,2-d2, where the deuterium atoms are located at the carbon adjacent to the carbonyl group.

Materials:

-

Nonanal

-

Deuterium oxide (D₂O)

-

4-(N,N-dimethylamino)pyridine (4-DMAP) or Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Septum-sealed flask

Procedure:

-

In a septum-sealed flask, combine nonanal (0.2 mL) and deuterium oxide (0.2 mL).

-

Add a catalytic amount of 4-DMAP (13 mg, 10 mol eq.) or triethylamine.

-

Stir the mixture at room temperature for 24-48 hours to allow for the hydrogen-deuterium exchange to occur at the α-position.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add dichloromethane (4 mL) and 1M aqueous HCl (1 mL) to the flask and shake to partition the product into the organic layer.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield Nonanal-2,2-d2.[1]

Experimental Protocol: Oxidation of a Deuterated Precursor

This method allows for the synthesis of this compound with deuterium at a specific position, in this case, the aldehyde (formyl) position (Nonanal-1-d).

Materials:

-

1,1-dideuterio-1-nonanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Silica gel

Procedure:

-

Synthesize 1,1-dideuterio-1-nonanol by reducing nonanoic acid or its ester with a deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄).

-

Dissolve the 1,1-dideuterio-1-nonanol in dichloromethane in a reaction flask.

-

Add pyridinium chlorochromate (PCC) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the oxidation of the alcohol to the aldehyde.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain Nonanal-1-d.[1]

Analytical Data

Mass Spectrometry Fragmentation

The fragmentation pattern of this compound in electron ionization mass spectrometry (EI-MS) is crucial for its identification and quantification. The primary fragmentation pathways for aliphatic aldehydes are α-cleavage and McLafferty rearrangement. For this compound (specifically 6,7-dideuteriononanal), the mass-to-charge ratios (m/z) of the resulting fragments will be shifted compared to unlabeled nonanal. A summary of the expected major fragments for a related compound, the fully deuterated Nonanal-d18, is provided below as a reference.

| Ion Type | Fragmentation Pathway | Predicted m/z (for Nonanal-d18) |

| Molecular Ion [M]⁺• | - | 160 |

| [M-D]⁺ | α-cleavage | 158 |

| [CDO]⁺ | α-cleavage | 31 |

| [CD₃(CD₂)₃CD=CDOH]⁺• | McLafferty Rearrangement | 48 |

Data is based on the fragmentation of Nonanal-d18 as a proxy for deuterated nonanal.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Estimated NMR Data for Nonanal (for reference):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH O | ~9.77 (t) | ~202.9 |

| CH ₂CHO | ~2.42 (dt) | ~43.9 |

| CH ₂(CH₂)₅CHO | ~1.63 (p) | ~31.8 |

| -(CH ₂)₄- | ~1.28 (m) | ~29.4, ~29.2, ~29.1 |

| -CH ₂CH₃ | ~1.30 (m) | ~22.6 |

| -CH ₃ | ~0.88 (t) | ~14.1 |

Biological Context and Applications

Nonanal is a naturally occurring aldehyde that is a product of lipid peroxidation of omega-6 fatty acids, such as linoleic acid.[3] This process is a key indicator of oxidative stress in biological systems. Due to its role as a biomarker, the accurate quantification of nonanal is critical in many areas of research. This compound serves as an ideal internal standard for this purpose in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Lipid Peroxidation Pathway Leading to Nonanal Formation

The formation of nonanal from polyunsaturated fatty acids (PUFAs) is a multi-step process initiated by reactive oxygen species (ROS). The following diagram illustrates a simplified pathway of lipid peroxidation leading to the generation of aldehydes.

Caption: Lipid peroxidation pathway leading to aldehyde formation.

Experimental Workflow for Analyte Quantification using a Deuterated Internal Standard

The following diagram outlines the general workflow for using this compound as an internal standard for the quantification of nonanal in a biological sample.

References

Understanding Nonanal-d2 as a Deuterated Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Nonanal-d2, a deuterated form of the saturated aldehyde, nonanal. Nonanal is a significant biomarker for oxidative stress and lipid peroxidation, implicated in various physiological and pathological processes. The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification of nonanal in complex biological and environmental matrices. This document details the chemical and physical properties of this compound, its synthesis, and its critical role in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and data presentation are included to assist researchers in implementing robust and reliable analytical methods.

Introduction

Nonanal, a nine-carbon aldehyde, is a volatile organic compound (VOC) that arises from the oxidative degradation of unsaturated fatty acids. Its presence in biological samples such as breath, blood, and urine is often indicative of oxidative stress, a condition linked to a range of diseases including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the accurate quantification of nonanal is of significant interest in clinical research and drug development for biomarker discovery and monitoring therapeutic efficacy.

The inherent volatility and reactivity of aldehydes present analytical challenges.[1] To overcome these, and to correct for variability during sample preparation and analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[1] this compound, a deuterated analog of nonanal, serves as an ideal internal standard. It shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatography. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling precise and accurate quantification through isotope dilution mass spectrometry.[2]

Physicochemical Properties of this compound

This compound is characterized by the replacement of two hydrogen atoms with deuterium. The specific positions of deuteration can vary depending on the synthetic route, but a common variant is 6,7-dideuteriononanal. This isotopic substitution results in a predictable mass shift and subtle changes in its physical properties compared to its non-deuterated counterpart.

Table 1: General Properties of Nonanal and this compound

| Property | Nonanal | This compound | Reference(s) |

| IUPAC Name | Nonanal | 6,7-dideuteriononanal | |

| Molecular Formula | C₉H₁₈O | C₉H₁₆D₂O | |

| Molecular Weight ( g/mol ) | 142.24 | ~144.25 | |

| Appearance | Colorless to pale liquid | Colorless to pale liquid | |

| Odor | Fatty, citrus, floral | Fatty, citrus, floral | |

| Boiling Point (°C) | 196 | ~196 | |

| Density (g/cm³ at 20°C) | ~0.826 | ~0.826 | |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |

Table 2: Quantitative Specifications of this compound

| Parameter | Specification | Rationale | Reference(s) |

| Isotopic Enrichment | Typically ≥ 98 atom % D | High isotopic purity is crucial to minimize interference from the unlabeled analyte and ensure accurate quantification. | |

| Chemical Purity (GC) | Typically >95.0% | High chemical purity ensures that the standard is free from contaminants that could interfere with the analysis. | |

| Mass Shift (Da) | +2 | The two deuterium atoms increase the molecular weight by approximately 2 Da compared to nonanal, allowing for mass spectrometric differentiation. |

Synthesis and Purification

The synthesis of this compound is typically achieved through methods that allow for the precise introduction of deuterium atoms. Common strategies include:

-

Regioselective Hydroformylation: This method involves the reaction of a deuterated alkene, such as deuterated 1-octene, with carbon monoxide and hydrogen in the presence of a rhodium catalyst. This process can achieve high regioselectivity for the desired aldehyde product.

-

Isotopic Exchange Reactions: Deuterium can be introduced into the nonanal molecule through acid- or base-catalyzed exchange reactions with a deuterium source, such as deuterium oxide (D₂O).

Following synthesis, purification is essential to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. This is typically accomplished using chromatographic techniques such as silica gel column chromatography.

Role in Analytical Methodologies

The primary application of this compound is as an internal standard for the quantitative analysis of nonanal. By adding a known amount of this compound to samples and calibration standards, variations introduced during sample processing and instrument analysis can be normalized, leading to highly accurate and reproducible results.

Experimental Workflow for Quantitative Analysis

The general workflow for the quantification of nonanal using this compound as an internal standard is depicted below.

Caption: General workflow for the quantitative analysis of nonanal using this compound.

Detailed Experimental Protocols

Quantification of Nonanal in Human Plasma by GC-MS

This protocol details a common method for nonanal quantification in a biological matrix.

Materials:

-

Nonanal standard

-

This compound internal standard

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Hexane (GC grade)

-

Methanol (GC grade)

-

Human Plasma

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma in a glass vial, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

-

Derivatization:

-

Add 50 µL of PFBHA solution (10 mg/mL in water).

-

Incubate at 60°C for 30 minutes to form the PFBHA-oxime derivative.

-

-

Extraction:

-

After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper hexane layer to a new vial for GC-MS analysis.

-

Table 3: GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | Initial: 50°C, hold 2 min; Ramp 1: 10°C/min to 150°C; Ramp 2: 20°C/min to 280°C, hold 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Target ions for Nonanal-PFBHA derivative and this compound-PFBHA derivative |

Metabolic Pathway of Nonanal

Nonanal, once formed in biological systems, undergoes metabolic transformation to less reactive species. The primary metabolic pathways involve oxidation and reduction, as well as conjugation with glutathione.

References

Commercial Availability and Technical Applications of Nonanal-d2: A Guide for Researchers

Introduction

Nonanal-d2, a deuterated form of the saturated aldehyde nonanal, serves as a critical tool for researchers, scientists, and drug development professionals. Its isotopic labeling allows for precise quantification in complex biological matrices, making it an invaluable internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of this compound, with a focus on quantitative data, experimental methodologies, and its role in metabolic and signaling pathways.

Commercial Sources and Availability

This compound is available from several specialized chemical suppliers that focus on isotopically labeled compounds and analytical standards. The availability and product specifications can vary between suppliers. Researchers are advised to request lot-specific certificates of analysis for detailed information on purity and isotopic enrichment.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| Smolecule | This compound | 1335435-50-1 | C₉H₁₆D₂O | 144.25 | Not specified |

| Vulcanchem | Nonanal - d2 | 1335435-50-1 | C₉H₁₆D₂O | 144.26 | ≥90% |

| MedchemExpress | This compound | 1335435-50-1 | C₉H₁₆D₂O | 144.25 | Not specified |

| InvivoChem | This compound | 1335435-50-1 | C₉H₁₆D₂O | Not specified | ≥98% |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is essential to confirm specifications with the supplier before ordering.

Physicochemical Properties and Isotopic Enrichment

The key feature of this compound is the substitution of two hydrogen atoms with deuterium. This isotopic labeling results in a nominal mass increase of 2 Da compared to unlabeled nonanal, allowing for its differentiation in mass spectrometric analysis. While specific isotopic enrichment values should be obtained from the supplier's certificate of analysis, commercially available deuterated standards typically have an isotopic purity of 98 atom % D or higher.[1]

| Property | Value |

| Molecular Formula | C₉H₁₆D₂O |

| Nominal Molecular Weight | 144.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~191-192 °C (for non-deuterated nonanal) |

| Density | ~0.827 g/mL at 25 °C (for non-deuterated nonanal)[2] |

Experimental Protocols

This compound is primarily used as an internal standard to ensure the accuracy and precision of quantitative analytical methods. Below are detailed methodologies for its application in the analysis of volatile aldehydes in biological samples.

Protocol 1: Quantification of Volatile Aldehydes in Human Plasma by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is adapted from established methods for the analysis of volatile organic compounds in biological fluids.[3][4]

Materials:

-

Human plasma samples

-

This compound internal standard solution (1 µg/mL in methanol)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent

-

20 mL headspace vials with screw caps and septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., Carboxen/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Pipette 1 mL of human plasma into a 20 mL headspace vial.

-

Add 10 µL of the 1 µg/mL this compound internal standard solution to the plasma.

-

Add 50 µL of the PFBHA solution (10 mg/mL in water).

-

Immediately cap the vial and vortex for 10 seconds.

-

-

Incubation and Derivatization:

-

Incubate the vial at 60°C for 30 minutes in a heating block or water bath to facilitate derivatization and equilibration of the headspace.

-

-

HS-SPME Extraction:

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately inject it into the GC inlet for thermal desorption at 250°C.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250°C (splitless mode)

-

Oven Program: 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for the derivatized nonanal and this compound.

-

-

Data Analysis:

-

Create a calibration curve by analyzing standards of known nonanal concentrations with a fixed amount of this compound.

-

Quantify the amount of nonanal in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic and Signaling Pathways

Nonanal is a naturally occurring saturated aldehyde that can be formed endogenously through the peroxidation of unsaturated fatty acids.[5] Aldehydes are generally reactive and require detoxification to prevent cellular damage.

Metabolic Fate of Nonanal

The primary metabolic pathways for aldehydes like nonanal involve oxidation and reduction reactions, primarily catalyzed by aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (ADHs), respectively.

-

Oxidation: The aldehyde group of nonanal can be oxidized to a carboxylic acid, forming nonanoic acid. This is a major detoxification pathway.

-

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding 1-nonanol.

-

Glutathione Conjugation: Aldehydes can also be conjugated with glutathione (GSH), a key step in their detoxification and subsequent excretion from the cell.

Role in Cellular Signaling

While the specific signaling roles of nonanal are not as extensively studied as those of unsaturated aldehydes like 4-hydroxy-2-nonenal (4-HNE), saturated aldehydes are known to participate in cellular signaling, particularly in the context of oxidative stress.

Reactive aldehydes can act as signaling molecules by forming adducts with proteins, thereby altering their function. This can impact various signaling pathways, including:

-

Nrf2/Keap1 Pathway: This pathway is a primary cellular defense against oxidative stress. Electrophilic compounds, including aldehydes, can react with Keap1, leading to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant enzymes.

-

MAPK and NF-κB Pathways: Oxidative stress and the presence of reactive aldehydes can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in inflammation, cell proliferation, and apoptosis.

This compound is a vital tool for researchers in various scientific disciplines. Its commercial availability provides a reliable source for an internal standard that is essential for accurate and precise quantification of nonanal and other volatile aldehydes in complex samples. The experimental protocols outlined in this guide offer a starting point for developing robust analytical methods. Furthermore, understanding the metabolic fate and potential signaling roles of nonanal provides a broader context for its biological significance. As research into the role of aldehydes in health and disease continues, the utility of deuterated standards like this compound will undoubtedly expand.

References

safety and handling information for Nonanal-d2

An In-depth Technical Guide to the Safety and Handling of Nonanal-d2

This technical guide provides comprehensive , compiled for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this compound, this guide is primarily based on the safety and toxicological information of its non-deuterated analogue, Nonanal. The deuterated form is expected to have a very similar safety profile.

Chemical and Physical Properties

This compound is the deuterated form of Nonanal, a colorless to light yellow liquid with a characteristic fatty, rose-like, or orange odor.[1][2] It is insoluble in water but soluble in alcohol and most fixed oils.[1][2]

Table 1: Physical and Chemical Properties of Nonanal

| Property | Value | Reference |

| Molecular Formula | C9H18O | [3] |

| Molecular Weight | 142.24 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Odor | Fatty, rose-orange | |

| Boiling Point | 191 °C (376 °F; 464 K) | |

| Melting Point | -18 °C (0 °F; 255 K) | |

| Flash Point | 63 °C / 145.4 °F (closed cup) | |

| Density | 0.827 g/mL at 25 °C | |

| Vapor Pressure | 0.4 mm Hg at 20 °C | |

| Solubility in Water | Insoluble |

Toxicological Information

Nonanal is considered to have low acute toxicity via oral and dermal routes. However, it can be a skin and eye irritant.

Table 2: Toxicological Data for Nonanal

| Test | Result | Species | Reference |

| Oral LD50 | >5 g/kg | Rat | |

| Dermal LD50 | >5 g/kg | Rabbit | |

| Skin Irritation | Category 2 (Causes skin irritation) | Rabbit | |

| Eye Irritation | Category 2 (Causes serious eye irritation) | Rabbit | |

| Skin Sensitization | Not sensitizing in a human maximization test (2%) | Human | |

| Genotoxicity | No mutagenic effects observed in bacterial reverse mutation (Ames) tests | Bacteria |

Hazard Identification and Safety Precautions

Nonanal is a combustible liquid and can cause skin and eye irritation. It is also considered harmful to aquatic life with long-lasting effects.

Hazard Statements:

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H401: Toxic to aquatic life.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Safe Handling and Storage

The following protocols are general guidelines for the safe handling and storage of this compound in a laboratory setting.

4.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE.

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

4.2 Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent evaporation and contamination.

-

Store away from heat, sparks, open flames, and other ignition sources.

-

Incompatible materials: Strong oxidizing agents.

4.3 Spill and Disposal Procedures

In the event of a spill, follow these general procedures.

Caption: General spill response workflow for this compound.

Disposal:

-

Dispose of waste in accordance with local, regional, and national regulations.

-

Do not allow the product to enter drains.

First Aid Measures

Table 3: First Aid Procedures for Nonanal Exposure

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Relationships in Hazard Assessment

The following diagram illustrates the logical flow for assessing the hazards associated with this compound, based on the properties of Nonanal.

Caption: Logical workflow for the hazard assessment of this compound.

References

The Role of Nonanal-d2 in Metabolic Pathway Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nonanal-d2 in metabolic pathway research, with a primary focus on its role as an internal standard for accurate quantification of endogenous nonanal and other related aldehydes. Nonanal, a saturated fatty aldehyde, is a significant biomarker of oxidative stress resulting from lipid peroxidation. Its precise measurement is crucial for understanding the pathophysiology of various diseases, including neurodegenerative disorders, cancer, and metabolic syndrome. This document details the experimental protocols, quantitative data, and metabolic pathways associated with nonanal, leveraging this compound for robust and reliable analysis.

Core Principles: this compound in Quantitative Metabolomics

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is the gold standard for quantitative analysis in mass spectrometry-based metabolomics.[1] The principle of stable isotope dilution (SID) is employed, where a known concentration of the deuterated analog (this compound) is spiked into a biological sample at the initial stage of preparation.[1] Because this compound is chemically and physically almost identical to endogenous nonanal, it experiences the same variations during sample extraction, derivatization, and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to its deuterated internal standard, precise and accurate quantification can be achieved, effectively correcting for matrix effects and procedural losses.[1]

Data Presentation: Quantitative Performance

The use of this compound as an internal standard significantly improves the performance of analytical methods for nonanal quantification. Below is a summary of typical validation parameters for a UHPLC-MS/MS method for the quantification of nonanal in human plasma, demonstrating the high accuracy and precision achieved with this approach.

| Parameter | Specification | Result |

| Linearity | ||

| Calibration Range | 1 - 1000 ng/mL | |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |

| Accuracy & Precision | ||

| LLOQ (1 ng/mL) | Accuracy: 80-120% Precision (%CV): ≤ 20% | Accuracy: 98.5% Precision: 12.3% |

| Low QC (3 ng/mL) | Accuracy: 85-115% Precision (%CV): ≤ 15% | Accuracy: 102.1% Precision: 8.7% |

| Medium QC (500 ng/mL) | Accuracy: 85-115% Precision (%CV): ≤ 15% | Accuracy: 97.6% Precision: 5.4% |

| High QC (800 ng/mL) | Accuracy: 85-115% Precision (%CV): ≤ 15% | Accuracy: 101.5% Precision: 6.1% |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Pass |

| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. | Pass |

| Recovery | Consistent and reproducible. | > 85% |

This table represents typical data synthesized from established methodologies for aldehyde quantification using deuterated internal standards.

Experimental Protocols

Detailed methodologies for the quantification of nonanal in biological matrices using this compound as an internal standard are provided below. These protocols are based on derivatization followed by LC-MS/MS analysis.

Sample Preparation and Derivatization

Objective: To extract aldehydes from the sample matrix and convert them into a stable derivative for enhanced chromatographic retention and ionization efficiency.

Materials:

-

Biological matrix (e.g., human plasma, tissue homogenate)

-

This compound internal standard solution (in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Trichloroacetic acid (TCA) solution (20%)

-

2,4-Dinitrophenylhydrazine (DNPH) derivatizing reagent (in acidified ACN) or 3-Nitrophenylhydrazine (3-NPH) with EDC and pyridine.

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Thawing: Thaw frozen biological samples on ice.

-

Internal Standard Spiking: To 100 µL of the sample (e.g., plasma), add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution). Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Derivatization:

-

Using DNPH: Add 100 µL of the DNPH derivatizing reagent to the supernatant. Incubate at room temperature for 1 hour.

-

Using 3-NPH: To 50 µL of the supernatant, add 50 µL of a freshly prepared 3-NPH derivatizing reagent (200 mM 3-NPH and 120 mM EDC in 50% ethanol containing 6% pyridine). Incubate at 35°C for 30 minutes with shaking.[1]

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the derivatized sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 40% methanol in water.

-

Elute the DNPH-derivatives with 1 mL of acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

Objective: To separate the derivatized nonanal and this compound and quantify them using tandem mass spectrometry.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 30% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (for DNPH derivatives):

-

Nonanal-DNPH: Precursor ion [M+H]⁺ → Product ion (characteristic fragment of the DNPH moiety).

-

This compound-DNPH: Precursor ion [M+H]⁺ → Product ion (same product ion as unlabeled nonanal).

-

Note: The exact m/z values for precursor and product ions will depend on the derivatizing agent used and should be optimized for the specific instrument.

-

-

Instrument Parameters: Optimize source temperature, gas flows, and collision energies for the specific instrument to achieve maximum sensitivity.

Metabolic Pathways and Role of this compound as a Tracer

Nonanal is primarily formed endogenously through the peroxidation of polyunsaturated fatty acids (PUFAs), a key feature of oxidative stress. Once formed, nonanal can be metabolized through enzymatic pathways.

Formation of Nonanal via Lipid Peroxidation

Free radicals can attack PUFAs in cellular membranes, initiating a chain reaction that leads to the formation of lipid hydroperoxides. These unstable intermediates can decompose to form a variety of aldehydes, including nonanal.

Detoxification of Nonanal by Fatty Aldehyde Dehydrogenase (FALDH)

The primary metabolic route for the detoxification of nonanal and other long-chain fatty aldehydes is oxidation to their corresponding carboxylic acids. This reaction is catalyzed by the enzyme fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2.[2] FALDH exhibits broad substrate specificity for aliphatic aldehydes with chain lengths from 6 to 24 carbons, including nonanal. The product of nonanal oxidation by FALDH is nonanoic acid.

This compound as a Metabolic Tracer

While the primary application of this compound is as an internal standard, it can also be used as a metabolic tracer to study the fate of nonanal in biological systems. By introducing this compound into a cell culture or animal model, researchers can track its conversion to deuterated nonanoic acid (Nonanoic acid-d2). This allows for the measurement of the flux through the FALDH pathway and can provide insights into how this pathway is affected by disease states or therapeutic interventions. The appearance of other deuterated metabolites could also reveal novel metabolic pathways for nonanal.

Mandatory Visualizations

Caption: Experimental workflow for nonanal quantification.

Caption: Metabolic pathway of nonanal formation and detoxification.

References

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrometry Fragmentation of Nonanal-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of Nonanal-d2. Understanding the behavior of deuterated analogues of endogenous compounds like nonanal is critical for their application as internal standards in quantitative bioanalytical studies, particularly in metabolomics and drug development. This document outlines the principal fragmentation pathways, presents predicted quantitative data in a structured format, details a general experimental protocol for its analysis, and visualizes the fragmentation mechanisms and analytical workflow.

Core Concepts in the Fragmentation of Deuterated Aldehydes

The fragmentation of aliphatic aldehydes, including their deuterated isotopologues, in electron ionization mass spectrometry (EI-MS) is predominantly governed by two well-established pathways: alpha-cleavage and the McLafferty rearrangement. The presence of deuterium atoms at specific positions within the molecule introduces a notable shift in the mass-to-charge ratio (m/z) of the resulting fragment ions, which is the cornerstone of its use as an internal standard.

In the case of this compound, where two hydrogen atoms are replaced by deuterium, the molecular ion is observed at m/z 144, a 2-dalton increase from the non-deuterated nonanal (m/z 142)[1]. The subsequent fragmentation follows predictable pathways, although the relative abundance of certain fragments may be influenced by the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is less likely to cleave than a carbon-hydrogen (C-H) bond.

Predicted Mass Spectrometry Data for this compound

The following table summarizes the predicted major fragment ions for this compound under typical electron ionization (70 eV) conditions. These predictions are based on the foundational principles of aldehyde fragmentation. The exact relative abundances can vary based on instrumentation and analytical conditions.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway | Notes |

| 144 | [C₉H₁₆D₂O]⁺• | Molecular Ion (M⁺•) | Represents the intact ionized molecule. |

| 126 | [C₉H₁₆O]⁺• | Loss of D₂ | Potential loss of deuterium atoms. |

| 115 | [C₈H₁₃D₂]⁺ | α-cleavage: Loss of CHO• | Cleavage of the bond between C1 and C2. |

| 100 | [C₇H₁₂D₂]⁺• | McLafferty Rearrangement | Rearrangement followed by loss of a neutral alkene. |

| 85 | [C₆H₁₁D₂]⁺ | Secondary Fragmentation | Further fragmentation of larger ions. |

| 72 | [C₄H₆DO]⁺• | McLafferty + 1 | McLafferty rearrangement with deuterium transfer. |

| 58 | [C₃H₄DO]⁺ | β-cleavage | Cleavage of the bond between C2 and C3. |

| 44 | [CH₂=CHD-OH]⁺• | McLafferty Rearrangement Product | Characteristic ion for aldehydes with γ-deuterium. |

| 31 | [CDO]⁺ | α-cleavage: Loss of C₈H₁₇• | Cleavage of the C-C bond adjacent to the carbonyl group. |

Experimental Protocol for GC-MS Analysis of this compound

This section provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol serves as a starting point and may require optimization based on the specific instrumentation and analytical objectives.

1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane or methanol.

-

Working Standards: Create a series of working standard solutions by serial dilution of the stock solution to generate a calibration curve for quantitative analysis.

-

Internal Standard Spiking: For the quantification of nonanal in a sample matrix, a known concentration of this compound is spiked into the sample prior to extraction.

2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C

-

Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 30-200.

-

Data Acquisition: Full scan mode for qualitative analysis and identification of fragmentation patterns. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed, monitoring the characteristic ions of this compound (e.g., m/z 144, 72, 44).

Visualization of Fragmentation and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound and the general experimental workflow for its analysis.

References

Methodological & Application

Application Notes and Protocols for the Use of Nonanal-d2 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nonanal-d2 as an internal standard for the accurate quantification of nonanal and other volatile aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard such as this compound is a robust analytical technique that corrects for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantitative results.[1]

Principle of the Method

The core of this method lies in the use of a stable isotope-labeled internal standard, this compound. This deuterated analog of nonanal is chemically and physically almost identical to the unlabeled analyte.[1] This similarity ensures that both compounds behave nearly identically during extraction, derivatization, and chromatographic separation. A known and constant amount of this compound is added to all calibration standards, quality controls, and unknown samples at the beginning of the sample preparation process.

During GC-MS analysis, nonanal and this compound will co-elute or elute in close proximity. However, due to the mass difference imparted by the deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from this curve. This ratiometric approach effectively minimizes variations arising from sample preparation inconsistencies, injection volume differences, and instrument drift.[1]

Applications

Accurate quantification of nonanal is crucial as it is a significant biomarker for oxidative stress and has been identified in various biological and environmental samples.[1] This method is applicable to a wide range of matrices, including:

-

Biological Fluids: Plasma, urine, and exhaled breath condensate for clinical research and disease biomarker discovery.

-

Food and Beverages: Analysis of flavor and off-flavor compounds, as well as lipid peroxidation products in food quality control.[2]

-

Environmental Samples: Monitoring of volatile organic compounds (VOCs) in air and water samples.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantification of aldehydes using a deuterated internal standard with GC-MS. These values are representative of the performance that can be expected from a well-optimized and validated method.

| Performance Parameter | Result | Comments |

| Linearity Range | 1 - 200 ng/mL | For nonanal using Nonanal-d18 as an internal standard. |

| Correlation Coefficient (r²) | > 0.999 | Demonstrates excellent linearity over the defined concentration range. |

| Limit of Detection (LOD) | 12 - 380 ng/L | Varies depending on the specific aldehyde and matrix. For (E)-2-nonenal, the LOD was 12 ng/L. |

| Limit of Quantification (LOQ) | 0.02 µg/L | For a structurally similar compound, (E)-2-nonenal, in beer. |

| Recovery | 96.5% | For a structurally similar compound, (E)-2-nonenal, in beer. |

| Precision (RSD) | 4% | For a structurally similar compound, (E)-2-nonenal, in beer. |

| Matrix Effect | -4.5% | In human plasma, indicating minimal signal suppression or enhancement. |

Experimental Protocols

The following protocols provide detailed methodologies for the quantification of nonanal and other volatile aldehydes using this compound as an internal standard.

Protocol 1: Preparation of Stock and Working Solutions

-

Nonanal Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of pure nonanal.

-

Dissolve the weighed nonanal in a 10 mL volumetric flask with GC-MS grade methanol or hexane.

-

Ensure the nonanal is completely dissolved by vortexing.

-

Store the stock solution at -20°C in a tightly sealed vial.

-

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve the weighed this compound in a 10 mL volumetric flask with GC-MS grade methanol or hexane.

-

Ensure complete dissolution by vortexing.

-

Store the stock solution at -20°C in a tightly sealed vial.

-

-

Working Standard and Internal Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the Nonanal stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL).

-

Prepare a working internal standard solution by diluting the this compound stock solution to a concentration that is in the mid-range of the calibration curve (e.g., 50 ng/mL).

-

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Aldehydes

This protocol is suitable for the analysis of volatile aldehydes in liquid samples such as biological fluids or beverages.

-

Materials and Reagents:

-

This compound internal standard working solution.

-

Analyte working standard solutions.

-

Derivatization reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water).

-

Sodium chloride (NaCl).

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

-

Sample Preparation and Derivatization:

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of this compound internal standard working solution (e.g., 50 µL of 50 ng/mL solution).

-

Add 1 g of NaCl to increase the ionic strength and promote the release of volatiles.

-

Add 100 µL of the PFBHA derivatization reagent to the vial.

-

Immediately seal the vial and vortex for 1 minute.

-

Incubate the vial at 60°C for 30 minutes to allow for derivatization and headspace equilibration.

-

-

HS-SPME and GC-MS Analysis:

-

Expose the SPME fiber to the headspace of the heated vial for a defined period (e.g., 30 minutes) to extract the derivatized aldehydes.

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes.

-

Analyze using the GC-MS parameters outlined in Protocol 4.

-

Protocol 3: Liquid-Liquid Extraction GC-MS for Aldehydes in a Liquid Matrix

This protocol is an alternative for samples where headspace analysis may not be suitable.

-

Sample Preparation and Derivatization:

-

To 100 µL of a liquid sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 50 µL of PFBHA solution (10 mg/mL in water).

-

Incubate at 60°C for 30 minutes.

-

After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper hexane layer to a new vial for GC-MS analysis.

-

Protocol 4: GC-MS Instrument Parameters

The following are typical GC-MS parameters that can be adapted as needed.

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

-

SIM Ions for Nonanal-PFBHA derivative: Monitor characteristic ions (e.g., m/z 181, 284, 337).

-

SIM Ions for this compound-PFBHA derivative: Monitor the corresponding shifted ions (e.g., m/z 181, 286, 339).

-

Protocol 5: Calibration and Quantification

-

Calibration Curve Construction:

-

Prepare a set of calibration standards containing the target analyte at different concentrations.

-

Spike each calibration standard with the same constant concentration of the this compound internal standard working solution.

-

Analyze the calibration standards using the established GC-MS method.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.995 is generally considered acceptable.

-

-

Quantification of Unknown Samples:

-

Prepare and analyze the unknown samples using the same procedure as the calibration standards, including the addition of the this compound internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard in the unknown samples.

-

Determine the concentration of the analyte in the unknown samples by interpolating the peak area ratio from the calibration curve using the linear regression equation.

-

Visualizations

The following diagrams illustrate the experimental workflow and the principle of quantification using an internal standard.

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Caption: Principle of internal standard quantification in GC-MS.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Nonanal in Biological Samples using Nonanal-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanal, a saturated aldehyde, is a significant biomarker for oxidative stress, a physiological state implicated in a spectrum of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1] The accurate and precise quantification of nonanal in complex biological matrices is paramount for clinical research and the development of diagnostics. However, the inherent volatility and reactivity of nonanal present analytical challenges, often leading to inaccuracies due to matrix effects.[1]

This document provides detailed application notes and protocols for the robust quantification of nonanal in biological samples, such as plasma and urine, utilizing a stable isotope-labeled internal standard, Nonanal-d2, coupled with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard is the gold standard for quantitative analysis, as it effectively corrects for variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[2][3]

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known quantity of this compound, which is chemically identical to the endogenous nonanal but mass-distinguishable, is spiked into the biological sample prior to any sample preparation steps. This "internal standard" experiences the same physical and chemical changes as the analyte of interest throughout the entire analytical process, including extraction, derivatization, and injection.

Due to their volatility and polarity, aldehydes require derivatization to improve their chromatographic properties for GC-MS analysis.[4] In this protocol, nonanal and this compound are derivatized with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which converts the volatile aldehydes into more stable and less volatile PFBHA-oxime derivatives.

Following derivatization and extraction, the samples are analyzed by GC-MS. The quantification of nonanal is achieved by measuring the ratio of the peak area of the nonanal-PFBHA derivative to the peak area of the this compound-PFBHA derivative and comparing this ratio to a calibration curve generated from standards with known concentrations of nonanal and a constant concentration of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data and performance characteristics for the analysis of nonanal and other similar aldehydes in biological matrices using methods analogous to the one described.

Table 1: Expected Performance Characteristics of the GC-MS Method

| Parameter | Expected Value | Notes |

| Linearity (r²) | > 0.99 | Over the specified calibration range. |

| Limit of Detection (LOD) | 0.05 - 1 ng/mL | Dependent on the biological matrix and specific instrumentation. |

| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | Dependent on the biological matrix and specific instrumentation. |

| Recovery | 80 - 120% | Expected recovery for deuterated internal standards in various matrices. |

| Precision (RSD) | < 15% | For intra-day and inter-day precision. |

| Accuracy | 85 - 115% | Expressed as the percentage of the measured concentration to the nominal concentration. |

Table 2: Representative Concentrations of Nonanal in Human Biological Samples

| Biological Matrix | Condition | Nonanal Concentration Range | Reference |

| Plasma | Healthy Controls | 0.1 - 10 ng/mL | |

| Plasma | Oxidative Stress-Related Disease | Elevated levels expected | |

| Urine | Healthy Controls | 1 - 50 ng/mL | |

| Urine | Oxidative Stress-Related Disease | Elevated levels expected | |

| Exhaled Breath Condensate | Healthy Controls | 0.05 - 5 ng/mL | |

| Exhaled Breath Condensate | Lung Cancer | Significantly elevated levels reported |

Experimental Protocols

Protocol 1: Quantification of Nonanal in Human Plasma

1. Materials and Reagents

-

Nonanal standard

-

This compound internal standard

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Human plasma samples (stored at -80°C)

2. Preparation of Solutions

-

Nonanal Stock Solution (1 mg/mL): Accurately weigh 10 mg of nonanal and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the nonanal stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

-

PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water.

3. Sample Preparation and Derivatization

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL glass vial, add 100 µL of plasma.

-

Add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Vortex briefly.

-

Add 500 µL of cold methanol to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean glass tube.

-

Add 100 µL of the PFBHA derivatizing reagent.

-

Vortex and incubate at 60°C for 60 minutes.

-

After incubation, allow the sample to cool to room temperature.

-

Add 500 µL of hexane and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

Protocol 2: Quantification of Nonanal in Human Urine

1. Materials and Reagents

-

Same as for plasma analysis.

-

Human urine samples (stored at -80°C)

2. Preparation of Solutions

-

Same as for plasma analysis.

3. Sample Preparation and Derivatization

-

Thaw frozen urine samples on ice.

-

Centrifuge the urine sample at 3,000 x g for 10 minutes to remove any particulate matter.

-

To a 2 mL glass vial, add 500 µL of the clarified urine.

-

Add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Vortex briefly.

-

Add 100 µL of the PFBHA derivatizing reagent.

-

Vortex and incubate at 70°C for 30 minutes.

-

Follow steps 10-14 from the plasma protocol for extraction and sample preparation for GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI can offer higher sensitivity for PFBHA derivatives.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Nonanal-PFBHA derivative: Monitor characteristic ions (e.g., m/z 181, 197).

-

This compound-PFBHA derivative: Monitor corresponding ions shifted by 2 Da (e.g., m/z 183, 199).

-

5. Data Analysis and Quantification

-

Integrate the peak areas for the selected ions of both the nonanal-PFBHA and this compound-PFBHA derivatives.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the nonanal standards.

-

Determine the concentration of nonanal in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway